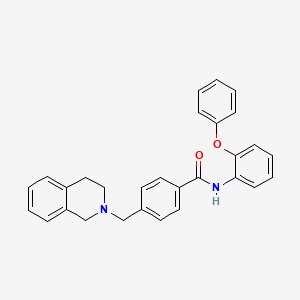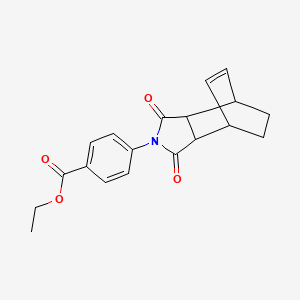![molecular formula C18H17Cl2N3O2 B11564199 4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B11564199.png)
4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chlorinated phenyl groups and a hydrazinecarbonyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylphenylamine with 2-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 3-chloropropanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
化学反应分析
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atoms in the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(3-CHLOROPHENYL)-2-FURYL)PROPANAMIDE
- N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)PROPANAMIDE
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific combination of chlorinated phenyl groups and hydrazinecarbonyl moiety, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C18H17Cl2N3O2 |
|---|---|
分子量 |
378.2 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-N'-[(E)-(2-chlorophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-12-14(19)7-4-8-16(12)22-17(24)9-10-18(25)23-21-11-13-5-2-3-6-15(13)20/h2-8,11H,9-10H2,1H3,(H,22,24)(H,23,25)/b21-11+ |
InChI 键 |
QSEKHCFHIHITRU-SRZZPIQSSA-N |
手性 SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2Cl |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-iodo-4-methyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11564128.png)
![2-(Phenylamino)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11564134.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11564135.png)
![3-amino-N-(4-iodo-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11564136.png)
![4-(heptyloxy)-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11564143.png)
![2-(2,4-Dibromo-6-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11564144.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11564146.png)
![N-({N'-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11564157.png)
![2-[(2,4-Dinitrophenyl)amino]-2-methylpropan-1-ol](/img/structure/B11564159.png)
![4-(4-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11564162.png)
![(2E)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B11564163.png)
![2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11564164.png)


